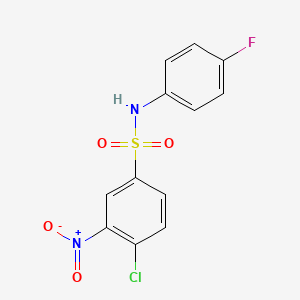

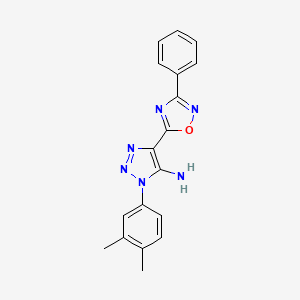

3-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2,6,6-Tetramethylpiperidine is an organic compound of the amine class . It is a colorless liquid and has a “fishy”, amine-like odor . This amine is used in chemistry as a hindered base .

Synthesis Analysis

Many routes for the synthesis of 2,2,6,6-Tetramethylpiperidine have been reported . One method starts with a conjugate addition reaction of ammonia to phorone. The intermediate triacetone amine is then reduced in a Wolff-Kishner reaction .Molecular Structure Analysis

The molecular formula of 2,2,6,6-Tetramethylpiperidine is C9H19N . The structure can be represented by the SMILES string: N1C©(CCCC1©C)C .Chemical Reactions Analysis

2,2,6,6-Tetramethylpiperidine can be used as a reactant to synthesize various compounds . For example, it can be used to prepare allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, and sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .Physical And Chemical Properties Analysis

2,2,6,6-Tetramethylpiperidine has a melting point of -59°C and a boiling point of 152°C . Its density is 0.837 g/mL at 25°C . The compound is miscible in water .科学的研究の応用

Synthesis and Biochemical Evaluation

One study focused on the synthesis and evaluation of benzenesulfonamides as inhibitors, highlighting their potential in biochemical applications. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides were examined for their inhibitory activity against kynurenine 3-hydroxylase, suggesting a path for detailed investigation into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Electrophilic Fluorination

The development of new electrophilic fluorinating reagents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), showcases the compound's role in improving the enantioselectivity of products. This research underlines the compound's utility in organic synthesis, particularly in the fluorination of silylenol ether (Yasui et al., 2011).

Photodynamic Therapy Application

Compounds with benzenesulfonamide derivatives have been explored for their photophysical and photochemical properties, especially in the context of photodynamic therapy for cancer treatment. Zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base showed potential as Type II photosensitizers, highlighting their importance in medical research focused on cancer therapy (Pişkin et al., 2020).

Carbonic Anhydrase Inhibition

The investigation into substituted benzenesulfonamides as inhibitors of carbonic anhydrases further expands the compound's potential application in biochemistry and pharmacology. These compounds demonstrated nanomolar binding potency, suggesting their relevance in designing inhibitors for various isozymes (Dudutienė et al., 2013).

Antimicrobial and Anticancer Evaluation

The synthesis and evaluation of benzenesulfonamide derivatives for antimicrobial and anticancer activities present another facet of the compound's utility in therapeutic development. This line of research identifies the compound's potential in addressing microbial resistance and cancer, providing a basis for further exploration into its medical applications (Kumar et al., 2014).

Safety and Hazards

作用機序

Target of Action

It’s worth noting that compounds with similar structures have been used to induce changes in rna transcripts .

Mode of Action

Similar compounds have been shown to induce changes in rna transcripts, leading to a frameshift in the mrna open reading frame and premature stop codons .

Biochemical Pathways

The induction of changes in rna transcripts suggests that it may influence gene expression and protein synthesis .

Result of Action

The induction of changes in rna transcripts could potentially lead to alterations in protein synthesis and function .

特性

IUPAC Name |

3-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23FN2O2S/c1-14(2)9-12(10-15(3,4)18-14)17-21(19,20)13-7-5-6-11(16)8-13/h5-8,12,17-18H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXYDFNQBDKQEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=CC(=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2628177.png)

![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2628180.png)

![(3,5-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2628182.png)

![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2628184.png)

![N-[(2-chlorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2628190.png)

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2628192.png)